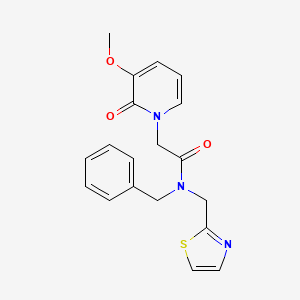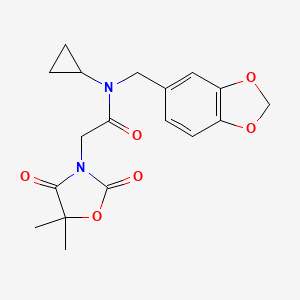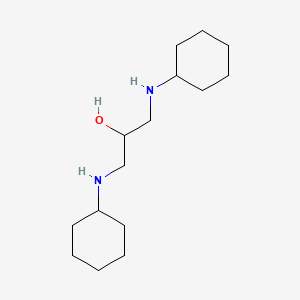![molecular formula C12H14N2O2 B5686550 N-[4-(acetylamino)phenyl]-2-butenamide](/img/structure/B5686550.png)
N-[4-(acetylamino)phenyl]-2-butenamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(acetylamino)phenyl]-2-butenamide, also known as N-(4-acetylphenyl)but-2-enamide, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. This compound has been found to exhibit anti-inflammatory and analgesic properties, which make it a promising candidate for the development of new drugs.
Mechanism of Action
The exact mechanism of action of N-[4-(acetylamino)phenyl]-2-butenamide[4-(acetylamino)phenyl]-2-butenamide is not fully understood. However, it is believed that this compound exerts its anti-inflammatory and analgesic effects by inhibiting the production of inflammatory mediators, such as prostaglandins and leukotrienes. This compound has also been found to modulate the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
N-[4-(acetylamino)phenyl]-2-butenamide[4-(acetylamino)phenyl]-2-butenamide has been found to exhibit a number of biochemical and physiological effects. In addition to its anti-inflammatory and analgesic properties, this compound has been found to exhibit antioxidant activity, which may help to protect cells from oxidative damage. This compound has also been found to exhibit antimicrobial activity, which may make it useful in the treatment of certain infections.
Advantages and Limitations for Lab Experiments
N-[4-(acetylamino)phenyl]-2-butenamide[4-(acetylamino)phenyl]-2-butenamide has a number of advantages and limitations for use in lab experiments. One of the main advantages is its potent anti-inflammatory and analgesic properties, which make it a promising candidate for the development of new drugs. However, one of the limitations is that this compound may exhibit toxicity at high doses, which may limit its use in certain experiments.
Future Directions
There are a number of future directions for research on N-[4-(acetylamino)phenyl]-2-butenamide[4-(acetylamino)phenyl]-2-butenamide. One area of research involves the development of new drugs for the treatment of inflammatory diseases, such as rheumatoid arthritis and osteoarthritis. Another area of research involves the use of this compound as an antimicrobial agent. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify any potential side effects or toxicity.
Synthesis Methods
The synthesis of N-[4-(acetylamino)phenyl]-2-butenamide[4-(acetylamino)phenyl]-2-butenamide can be achieved through a series of chemical reactions. One of the most commonly used methods involves the condensation of 4-acetamidobenzaldehyde with ethyl acetoacetate, followed by the reduction of the resulting product with sodium borohydride. The final step involves the acetylation of the resulting compound with acetic anhydride.
Scientific Research Applications
N-[4-(acetylamino)phenyl]-2-butenamide[4-(acetylamino)phenyl]-2-butenamide has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the most promising areas of research involves the development of new drugs for the treatment of inflammatory diseases, such as rheumatoid arthritis and osteoarthritis. This compound has been found to exhibit potent anti-inflammatory and analgesic properties, which make it a promising candidate for the development of new drugs.
properties
IUPAC Name |
(E)-N-(4-acetamidophenyl)but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-3-4-12(16)14-11-7-5-10(6-8-11)13-9(2)15/h3-8H,1-2H3,(H,13,15)(H,14,16)/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXVQGGGIMGHRPQ-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(=O)NC1=CC=C(C=C1)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C(=O)NC1=CC=C(C=C1)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-[4-(acetylamino)phenyl]but-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-ethyl-N-phenyl[1,2,5]oxadiazolo[3,4-e][1,2,4]triazolo[4,3-a]pyrazin-5-amine](/img/structure/B5686485.png)
![rel-(1S,6R)-3-(2-oxo-2-{4-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}ethyl)-3,9-diazabicyclo[4.2.1]nonan-4-one hydrochloride](/img/structure/B5686487.png)
![2-[(4-chlorophenyl)sulfonyl]-3-(4-nitrophenyl)acrylonitrile](/img/structure/B5686495.png)

![N'-{(3S*,4R*)-1-[(4-fluorophenyl)acetyl]-4-isopropyl-3-pyrrolidinyl}-N,N-dimethylsulfamide](/img/structure/B5686506.png)
![3-[(E)-2-cyclohexylvinyl]-N,N-dimethylbenzamide](/img/structure/B5686517.png)
![N-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]cyclohexanecarboxamide](/img/structure/B5686525.png)

![N-[4-(aminosulfonyl)benzyl]benzamide](/img/structure/B5686541.png)
![7-methoxy-3-[6-(piperidin-1-ylcarbonyl)pyrazin-2-yl]-2,3,4,5-tetrahydro-1H-3-benzazepine](/img/structure/B5686544.png)


![N-[(3R*,4S*)-1-acetyl-4-propyl-3-pyrrolidinyl]-2-fluoro-5-methylbenzenesulfonamide](/img/structure/B5686568.png)